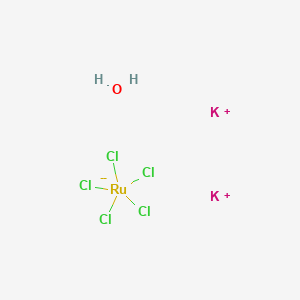Dipotassium aquapentachlororuthenate
CAS No.: 14404-33-2
Cat. No.: VC3748602
Molecular Formula: Cl5H2K2ORu
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14404-33-2 |
|---|---|
| Molecular Formula | Cl5H2K2ORu |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | dipotassium;pentachlororuthenium(2-);hydrate |
| Standard InChI | InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
| Standard InChI Key | SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
| SMILES | O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
| Canonical SMILES | O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Introduction
Chemical Identity and Basic Properties
Dipotassium aquapentachlororuthenate(III) is a brown to red crystalline powder with a molar mass of 374.55 g/mol. Its structure consists of a ruthenium(III) center coordinated by five chloride ligands and one water molecule, forming an octahedral geometry . The compound is highly soluble in aqueous solutions, a property that facilitates its use in homogeneous catalysis .
Key Properties:
-
IUPAC Name: dipotassium pentachlororuthenium(2-) hydrate
-
Molecular Formula: Cl₅H₂K₂ORu
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized by reacting ruthenium trichloride (RuCl₃) with potassium chloride (KCl) in an acidic aqueous medium. The reaction proceeds under reflux at 80°C for 6–8 hours, yielding the product as a crystalline precipitate :
The purity of the product is enhanced through recrystallization from hot water.
Industrial Production
Industrial synthesis optimizes yield by using excess KCl and controlling pH between 1.5 and 2.0. Continuous flow reactors achieve a production efficiency of 85–90%, with minimal ruthenium loss .
Table 1: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80°C | 70–90°C |
| Reaction Time | 8 hours | 4–6 hours |
| KCl Molar Ratio | 1:2.5 | 1:3.0 |
| Yield | 70–75% | 85–90% |
Chemical Structure and Reactivity
The octahedral geometry of K₂[RuCl₅(H₂O)] is confirmed by X-ray crystallography, with bond lengths of 2.34–2.38 Å for Ru–Cl and 2.12 Å for Ru–O . The water ligand is labile, enabling substitution reactions with nucleophiles such as ammonia or thiocyanate.
Redox Behavior:
Ruthenium(III) in the complex undergoes one-electron oxidation to Ru(IV) in the presence of strong oxidants like [CoIIIW₁₂O₄₀]⁵⁻, forming a transient Ru(IV) intermediate :
This redox activity underpins its catalytic applications.
Catalytic Applications and Mechanisms
Oxidation of Organic Substrates
The compound catalyzes the oxidation of D-glucose to gluconic acid using [CoIIIW₁₂O₄₀]⁵⁻ as the terminal oxidant. Kinetic studies reveal a first-order dependence on both the ruthenium complex and glucose concentrations .
Mechanistic Pathway:
-
Oxidation of Ru(III) to Ru(IV):
-
Substrate Oxidation:
Ru(IV) abstracts a hydrogen atom from glucose, generating a radical intermediate. -
Regeneration of Ru(III):
The radical intermediate transfers an electron to Ru(IV), restoring the catalyst.
Table 2: Kinetic Parameters for Glucose Oxidation
| Parameter | Value |
|---|---|
| Rate Constant (k) | |
| Activation Energy (Eₐ) | 45.6 kJ/mol |
| ΔH‡ | 43.1 kJ/mol |
| ΔS‡ | −120 J/(mol·K) |
Comparative Analysis with Related Compounds
Table 3: Comparison of Ruthenium Complexes
| Compound | Oxidation State | Key Application |
|---|---|---|
| K₂[RuCl₅(H₂O)] | +3 | Catalytic oxidation |
| K[RuCl₄(H₂O)₂] | +3 | Photocatalysis |
| [Ru(NH₃)₆]Cl₃ | +3 | Electron transfer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume